Acetamide, N,N'-(iminodi-2,1-ethanediyl)bis[2,2,2-trifluoro-
Overview
Description
Acetamide, N,N’-(iminodi-2,1-ethanediyl)bis[2,2,2-trifluoro-] is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of trifluoroacetamide groups linked through an ethylenediamine backbone. This compound is of interest in various fields due to its stability and reactivity, making it useful in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(iminodi-2,1-ethanediyl)bis[2,2,2-trifluoro-] typically involves the reaction of ethylenediamine with trifluoroacetic anhydride. The process can be summarized as follows:
Starting Materials: Ethylenediamine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent moisture from interfering. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Procedure: Ethylenediamine is slowly added to a solution of trifluoroacetic anhydride in an appropriate solvent, such as dichloromethane. The mixture is stirred for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-(iminodi-2,1-ethanediyl)bis[2,2,2-trifluoro-] undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroacetyl groups.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield ethylenediamine and trifluoroacetic acid.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted amides depending on the nucleophile.
Hydrolysis: Ethylenediamine and trifluoroacetic acid.
Oxidation/Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide, N,N’-(iminodi-2,1-ethanediyl)bis[2,2,2-trifluoro-] is utilized in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Employed in the production of specialty chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which Acetamide, N,N’-(iminodi-2,1-ethanediyl)bis[2,2,2-trifluoro-] exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The trifluoroacetamide groups can form hydrogen bonds and other interactions with active sites, influencing the activity of these biomolecules. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Ethylenebis(trifluoroacetamide): Similar structure but lacks the ethylenediamine backbone.
N,N’-Bis(trifluoroacetyl)ethylenediamine: Another related compound with different substitution patterns.
Uniqueness
Acetamide, N,N’-(iminodi-2,1-ethanediyl)bis[2,2,2-trifluoro-] is unique due to its specific combination of trifluoroacetamide groups and ethylenediamine backbone, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-[2-[(2,2,2-trifluoroacetyl)amino]ethylamino]ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F6N3O2/c9-7(10,11)5(18)16-3-1-15-2-4-17-6(19)8(12,13)14/h15H,1-4H2,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXQXYHBGKXTHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)NCCNC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F6N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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